molecular formula C22H23N3O5S2 B2925239 ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 441291-13-0

ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2925239
CAS No.: 441291-13-0
M. Wt: 473.56
InChI Key: LUOOVMHFFQAUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a benzenesulfonyl group and a benzothiophene carbamoyl moiety. The compound’s structure includes:

  • Piperazine ring: Functionalized with an ethyl carboxylate group at the 1-position, enhancing solubility and metabolic stability.
  • Sulfonyl linkage: Connects the piperazine ring to a phenyl group, which is further substituted with a carbamoyl group.

Coupling of benzothiophene-5-amine with 4-sulfobenzoic acid derivatives to form the carbamoyl-sulfonylphenyl intermediate.

Reaction with ethyl piperazine-1-carboxylate under nucleophilic substitution conditions, as seen in the synthesis of structurally similar dimorpholinoquinazoline derivatives (95% yield achieved in analogous reactions) .

Properties

IUPAC Name

ethyl 4-[4-(1-benzothiophen-5-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-2-30-22(27)24-10-12-25(13-11-24)32(28,29)19-6-3-16(4-7-19)21(26)23-18-5-8-20-17(15-18)9-14-31-20/h3-9,14-15H,2,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOVMHFFQAUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, while the piperazine ring may facilitate binding to biological targets.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula : Likely C₂₃H₂₃N₃O₅S₂ (estimated based on structural analogs).
  • Molecular weight : ~509.57 g/mol.
  • Spectroscopic data : Expected ¹³C NMR peaks near δ 165–110 ppm (carbonyl and aromatic carbons), similar to compounds with benzothiophene and piperazine motifs .

The compound belongs to a class of sulfonylpiperazine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Structural Features Molecular Weight (g/mol) Synthesis Yield (%) Biological Activity / Notes Reference
Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate Benzothiophene carbamoyl, ethyl carboxylate ~509.57 N/A Hypothesized kinase inhibition based on fragment similarity.
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Nitrophenyl sulfonyl, benzhydryl group ~439.50 Not reported Explored for CNS activity; nitro group may confer redox activity.
Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate Quinazoline core, morpholino groups 568.63 95 In vitro anticancer activity; high yield due to optimized coupling conditions.
Ethyl 4-[4-({4-(4-ethoxyphenyl)-1,3-thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate Thiazole ring, ethoxyphenyl substituent 544.64 N/A Available commercially (90% purity); structural analog with altered heterocyclic scaffold.
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) Fluorobenzyl group, variable benzoyl substituents ~350–450 Not reported Tyrosine kinase inhibitors; fluorobenzyl enhances lipophilicity and target affinity.
Key Observations :

Ethyl carboxylate substitution on piperazine improves solubility relative to tert-butyl or morpholino groups, as seen in dimorpholinoquinazoline derivatives .

Synthetic Efficiency: High yields (e.g., 95% for dimorpholinoquinazoline derivatives) are achieved using coupling reagents like HCTU, suggesting similar strategies could optimize the target compound’s synthesis .

Commercial Availability :

  • Analogs like BA96619 are marketed with 90% purity, highlighting demand for sulfonylpiperazine scaffolds in drug discovery .

Therapeutic Potential: Fluorobenzyl-piperazine derivatives demonstrate kinase inhibition, supporting the hypothesis that the target compound’s benzothiophene group could similarly modulate enzyme activity .

Biological Activity

Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine core, which is known for its versatility in medicinal chemistry. The presence of a benzothiophene moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that piperazine derivatives often interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This compound may exhibit similar properties, influencing neurotransmitter release and receptor binding.

Neurotransmitter Interaction

Studies have shown that piperazine derivatives can increase levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA) in the brain. For instance, compounds like BZP (benzylpiperazine) have been linked to stimulating effects through DA release and serotonergic activity, which could be relevant for understanding the pharmacodynamics of this compound .

Biological Activity Data

The following table summarizes key findings from studies on related piperazine compounds that may provide insights into the biological activity of this compound:

Compound Target Receptor IC50 (nM) Effect
BZP5-HT2A~100Mild hallucinogenic effects
TFMPP5-HT2C~50Appetite suppression
mCPP5-HT3~200Nausea induction

Case Studies and Research Findings

  • Piperazine Derivatives and Neurotoxicity : A study highlighted the neurotoxic effects associated with certain piperazine derivatives, noting that they can induce symptoms such as tachycardia and pupil dilation. The relationship between these symptoms and the compound's action on neurotransmitter systems emphasizes the need for careful evaluation in therapeutic contexts .
  • Addiction Potential : Piperazine compounds have been noted for their potential addiction risks due to their stimulant properties. Users often report experiences akin to those induced by amphetamines, raising concerns about their safety profile .
  • Cytotoxic Effects : Research has indicated varying cytotoxic effects among different piperazine derivatives, with some exhibiting significant hepatotoxicity. Understanding these effects is crucial for assessing the safety of this compound in clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.